
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone core. Common reagents used in this step include acids or bases to facilitate the cyclization reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.
Attachment of the Methylphenethylamino Group: This step involves the coupling of the methylphenethylamino group to the indolinone core, often using a coupling reagent such as EDCI or DCC.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: A compound with a similar dimethylamino group but different core structure.
3-(Dimethylamino)propyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
Uniqueness
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is unique due to its specific combination of functional groups and its indolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
| 33456-24-5 | |
Formule moléculaire |
C28H34ClN3O |
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
dimethyl-[3-[1-[methyl(2-phenylethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl]azanium;chloride |
InChI |
InChI=1S/C28H33N3O.ClH/c1-29(2)21-12-20-28(24-15-8-5-9-16-24)25-17-10-11-18-26(25)31(27(28)32)30(3)22-19-23-13-6-4-7-14-23;/h4-11,13-18H,12,19-22H2,1-3H3;1H |
Clé InChI |
RVMMVBOXCAXFLL-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
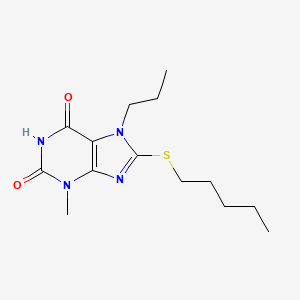
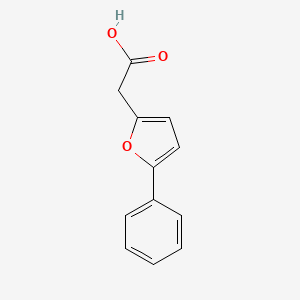
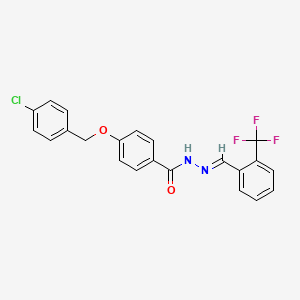
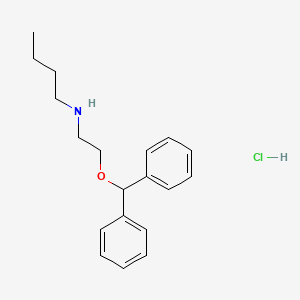
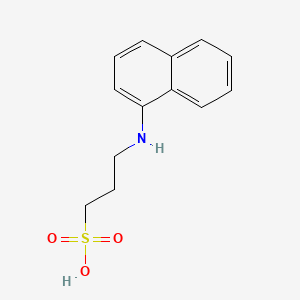
![3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one](/img/structure/B12000830.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)
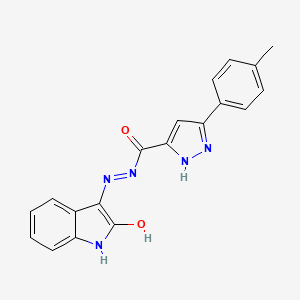
![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)

